

# Praliciguat: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Praliciguat** (IW-1973) is a potent, orally bioavailable, small-molecule stimulator of soluble guanylate cyclase (sGC). By enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, **praliciguat** has demonstrated a range of therapeutic effects in preclinical models, including vasodilation, and anti-inflammatory and anti-fibrotic activity. This technical guide provides a comprehensive overview of **praliciguat**, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NO-sGC-cGMP pathway.

## Introduction to Praliciguat and the NO-sGC-cGMP Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vascular tone, inflammation, and fibrosis. Endogenous NO, produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The



second messenger, cGMP, subsequently activates downstream effectors like protein kinase G (PKG), leading to a variety of cellular responses.

In several pathological conditions, including cardiovascular and metabolic diseases, the NO-sGC-cGMP pathway is impaired due to reduced NO bioavailability or sGC dysfunction. sGC stimulators, such as **praliciguat**, are a class of drugs designed to directly activate sGC, both in the presence and absence of NO, thereby restoring cGMP signaling. **Praliciguat** has been investigated for its therapeutic potential in conditions like diabetic nephropathy, heart failure with preserved ejection fraction (HFpEF), and peripheral artery disease.

### **Mechanism of Action**

**Praliciguat** is an allosteric modulator of sGC. It binds to a site on the sGC enzyme distinct from the NO-binding site, sensitizing the enzyme to endogenous NO and also directly stimulating its activity. This dual mechanism of action leads to a significant increase in intracellular cGMP levels, thereby amplifying the downstream signaling cascade.

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